Product packaging for 3-(Benzylideneamino)oxazolidine-2-one(Cat. No.:CAS No. 4341-14-4)

3-(Benzylideneamino)oxazolidine-2-one

Cat. No.: B1655865
CAS No.: 4341-14-4
M. Wt: 190.2 g/mol
InChI Key: KLPATRQALFAQPA-FLIBITNWSA-N
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Description

3-(Benzylideneamino)oxazolidine-2-one is a synthetic organic compound based on the 1,3-oxazolidin-2-one heterocyclic scaffold, a structure of significant interest in medicinal chemistry and antibacterial research . Oxazolidinones are a recognized class of synthetic antibacterial agents with a unique mechanism of action, selectively inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . This action prevents the formation of the functional 70S initiation complex, a critical step in bacterial translation . This distinct mechanism makes oxazolidinone derivatives valuable for investigating solutions against multidrug-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The benzylideneamino moiety incorporated into the oxazolidinone core may offer potential for structure-activity relationship (SAR) studies, aiming to develop novel agents with improved efficacy or altered spectra of activity. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for antimicrobial screening programs. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1655865 3-(Benzylideneamino)oxazolidine-2-one CAS No. 4341-14-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4341-14-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-[(Z)-benzylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10N2O2/c13-10-12(6-7-14-10)11-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b11-8-

InChI Key

KLPATRQALFAQPA-FLIBITNWSA-N

SMILES

C1COC(=O)N1N=CC2=CC=CC=C2

Isomeric SMILES

C1COC(=O)N1/N=C\C2=CC=CC=C2

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Benzylideneamino Oxazolidine 2 One

Reaction Pathways and Transformation Studies

The reactivity of 3-(benzylideneamino)oxazolidine-2-one is characterized by transformations involving the imine C=N double bond and the N-N bond of the hydrazone-like structure. Key reaction pathways include hydrolysis, cyclization, and oxidation.

The formation of this compound from 3-aminooxazolidin-2-one and benzaldehyde (B42025) is a reversible condensation reaction. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine, also known as a Schiff base.

Reaction: 3-Aminooxazolidin-2-one + Benzaldehyde ⇌ this compound + H₂O

This equilibrium can be manipulated based on Le Châtelier's principle. The forward reaction (condensation) is typically favored by the removal of water from the reaction mixture, often accomplished through azeotropic distillation. Conversely, the reverse reaction (hydrolysis) is promoted by the presence of excess water, particularly under acidic or basic conditions, which catalyze the cleavage of the imine bond to regenerate the amine and aldehyde.

The process begins with the protonation of the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of 3-aminooxazolidin-2-one to yield benzaldehyde.

Table 1: Representative Conditions for Imine Formation/Hydrolysis

Transformation Reagents Solvent Conditions Outcome
Condensation 3-Aminooxazolidin-2-one, Benzaldehyde Toluene Dean-Stark trap, reflux Formation of this compound
Hydrolysis This compound, H₂O Aqueous Acid (e.g., HCl) Room Temperature or gentle heating Cleavage to 3-Aminooxazolidin-2-one and Benzaldehyde

The imine functionality in this compound serves as a potential building block for the synthesis of more complex heterocyclic systems, particularly through cycloaddition reactions. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from analogous systems. The C=N double bond can act as a dipolarophile or a 2π component in cycloaddition reactions.

For instance, in [3+2] cycloadditions, the imine can react with 1,3-dipoles like azomethine ylides, nitrile oxides, or diazoalkanes to furnish five-membered heterocyclic rings. organicreactions.org A reaction with an azomethine ylide, for example, would be expected to produce a substituted imidazolidine (B613845) ring system. The regioselectivity and stereoselectivity of such reactions are often governed by the electronic and steric properties of both the dipole and the dipolarophile.

Rearrangement processes for N-amino oxazolidinones are less common. However, related structures like N-acyl oxazolidinones can undergo rearrangements. For example, the Curtius rearrangement of β-hydroxy acyl azides is a well-established method for synthesizing substituted oxazolidin-2-ones. nih.gov This process involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, followed by intramolecular trapping by a hydroxyl group to form the cyclic carbamate (B1207046) ring of the oxazolidinone. nih.gov While this is a synthetic route to the core structure rather than a rearrangement of the title compound itself, it highlights the types of molecular reorganizations possible within this class of compounds.

The this compound molecule possesses several sites susceptible to oxidation, including the imine C=N bond, the N-N bond, and the aromatic ring.

Oxidation of the Imine Bond: The C=N double bond can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a three-membered oxaziridine (B8769555) ring. organic-chemistry.org Oxaziridines are versatile synthetic intermediates.

Oxidative Cleavage: Stronger oxidizing agents or different reaction conditions can lead to the cleavage of the imine or the N-N bond. Oxidative cleavage of the C=N bond, for instance using ozonolysis followed by an appropriate workup, would be expected to yield benzaldehyde and a derivative of the N-aminooxazolidinone. libretexts.orglibretexts.org Furthermore, the benzyl (B1604629) C-N bond in related benzylamine (B48309) structures can be cleaved under electrochemical conditions, suggesting that the N-N bond in the title compound could potentially be cleaved oxidatively. mdpi.com

N-Oxidation: The nitrogen atoms in the molecule, particularly the imine nitrogen and the heterocyclic nitrogen, could potentially be oxidized to N-oxides. However, the presence of the more easily oxidized imine functionality makes selective oxidation challenging. In molecules containing both aliphatic amines and less reactive nitrogen heterocycles, selective N-oxidation of the heterocycle can be achieved by first protonating the more basic aliphatic amine to protect it from the oxidant. nih.gov

Mechanistic Postulations and Experimental Validations

The mechanisms for the key transformations of this compound are generally well-understood from studies of related functional groups.

Hydrolysis/Condensation: As detailed in section 3.1.1, the mechanism for imine formation proceeds through a hemiaminal intermediate. The reaction is initiated by the nucleophilic addition of the amine to the carbonyl group. Subsequent proton transfers and the elimination of a water molecule lead to the final imine product. The hydrolysis follows the reverse pathway, initiated by the addition of water to the protonated imine.

[3+2] Cycloaddition: The mechanism of [3+2] cycloaddition reactions involving imines is typically considered a concerted pericyclic process. organicreactions.org According to the Woodward-Hoffmann rules, the reaction between a 1,3-dipole and a 2π system (the imine) is thermally allowed. The reaction proceeds through a five-membered cyclic transition state where new sigma bonds are formed simultaneously, though not necessarily at the same rate (asynchronous). Computational studies, such as Density Functional Theory (DFT) modeling, have been used to support the proposed concerted mechanisms and to predict the regioselectivity and stereoselectivity of these cycloadditions. acs.org

Oxidation to Oxaziridines: The epoxidation of the C=N bond by a peroxy acid is analogous to the Prilezhaev reaction for alkenes. The proposed mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the imine. The peroxy acid approaches the imine plane, and in a single step, the O-O bond is cleaved, a new C-O bond is formed, a new N-O bond is formed, and the peroxy acid's proton is transferred to its carbonyl oxygen.

Stereoselective Reactions and Chiral Induction

Chiral oxazolidinones, particularly N-acyl derivatives known as Evans auxiliaries, are renowned for their ability to direct stereoselective transformations. sigmaaldrich.comrsc.org In the case of this compound, if the oxazolidinone ring is substituted with chiral centers (e.g., at the C4 or C5 positions), it can potentially induce asymmetry in reactions involving the exocyclic imine.

For example, the nucleophilic addition of an organometallic reagent to the C=N bond would generate a new stereocenter. A chiral group on the oxazolidinone ring could sterically hinder one face of the imine, leading to a diastereoselective addition of the nucleophile from the less hindered face. This principle is the foundation of substrate-controlled stereoselective synthesis.

Similarly, in cycloaddition reactions, a chiral oxazolidinone auxiliary can control the facial selectivity of the approach of the 1,3-dipole to the imine π-system, resulting in the preferential formation of one diastereomer of the cycloadduct. nih.gov While specific applications using this compound as a chiral director are not widely reported, the principles established with Evans auxiliaries provide a strong basis for its potential in asymmetric synthesis. sigmaaldrich.com The development of efficient methods for synthesizing enantiopure 3-aminooxazolidin-2-ones is a key prerequisite for exploring this potential.

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared (IR) and Raman spectra of 3-(Benzylideneamino)oxazolidine-2-one are expected to exhibit characteristic absorption bands corresponding to the vibrations of its distinct structural components.

The oxazolidinone ring would be identified by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1750-1730 cm⁻¹ in the IR spectrum. Other characteristic bands for the oxazolidinone moiety would include C-N and C-O stretching vibrations.

The benzylideneamino group would show a characteristic C=N stretching vibration for the imine bond, which typically appears in the 1690-1640 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations would give rise to bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern of the benzene ring.

Table 4.1.1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (Oxazolidinone) C=O Stretch 1750-1730
Imine (Benzylideneamino) C=N Stretch 1690-1640
Aromatic Ring C=C Stretch 1600-1450
Aromatic C-H C-H Stretch > 3000
Aliphatic C-H (Oxazolidinone) C-H Stretch 2990-2850
C-N (Oxazolidinone) C-N Stretch 1350-1250

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, N-NMR, COSY)

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure.

In the ¹H NMR spectrum , the protons of the oxazolidinone ring are expected to appear as multiplets in the aliphatic region, typically between 3.0 and 4.5 ppm. The protons on the methylene (B1212753) group adjacent to the oxygen atom would likely resonate at a higher chemical shift than those adjacent to the nitrogen atom. The protons of the phenyl group would appear in the aromatic region, between 7.0 and 8.0 ppm, with their splitting patterns depending on the substitution. The imine proton (-CH=N-) would give a characteristic singlet peak, typically in the downfield region of 8.0-8.5 ppm.

The ¹³C NMR spectrum would show a characteristic resonance for the carbonyl carbon of the oxazolidinone ring at a high chemical shift, generally in the range of 150-160 ppm. The carbons of the oxazolidinone ring would resonate in the aliphatic region, with the carbon bonded to oxygen appearing at a higher chemical shift than the one bonded to nitrogen. The imine carbon (-CH=N-) would have a chemical shift in the range of 160-170 ppm. The aromatic carbons would show signals in the 120-140 ppm region.

Nitrogen NMR (N-NMR) would provide direct information about the nitrogen environments. The nitrogen of the oxazolidinone ring would have a distinct chemical shift from the imine nitrogen.

Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the oxazolidinone ring and between the aromatic protons.

Table 4.2.1: Expected ¹H NMR Chemical Shifts for this compound.

Proton Environment Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons (C₆H₅) 7.0 - 8.0 Multiplet
Imine Proton (-CH=N-) 8.0 - 8.5 Singlet
Oxazolidinone Protons (-CH₂-O-) 4.0 - 4.5 Multiplet

Table 4.2.2: Expected ¹³C NMR Chemical Shifts for this compound.

Carbon Environment Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O) 150 - 160
Imine Carbon (-CH=N-) 160 - 170
Aromatic Carbons (C₆H₅) 120 - 140
Oxazolidinone Carbon (-CH₂-O-) 60 - 70

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the C=N chromophore. The benzene ring typically shows a strong absorption band around 255 nm. The conjugation of the imine group with the phenyl ring may lead to a shift of this band to a longer wavelength.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of this compound would depend on the extent of conjugation and the rigidity of the molecule. Aromatic imines can exhibit fluorescence, and the emission wavelength would be longer than the absorption wavelength.

Mass Spectrometry (GC-MS, LC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 190.07.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the structure. Common fragmentation pathways would likely involve the cleavage of the N-N bond, the oxazolidinone ring, and the benzylidene group.

Table 4.4.1: Expected Mass Spectrometry Data for this compound.

Ion Expected m/z
[M]⁺ 190.07
[C₆H₅CH=N]⁺ 104.05
[C₃H₄NO₂]⁺ 86.02

X-ray Crystallography and Solid-State Structural Analysis (Single-crystal, Powder X-ray Diffraction)

Powder X-ray diffraction (PXRD) could be used to characterize the crystalline form of the bulk material and to identify different polymorphs if they exist.

Elemental Compositional Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₁₀H₁₀N₂O₂, the theoretical elemental composition can be calculated.

Table 4.6.1: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O₂).

Element Percentage (%)
Carbon (C) 63.15
Hydrogen (H) 5.30
Nitrogen (N) 14.73

Experimental values from elemental analysis should be in close agreement with these theoretical values to confirm the purity and elemental formula of the synthesized compound.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT)

No published studies detailing DFT or TD-DFT calculations specifically for 3-(Benzylideneamino)oxazolidine-2-one were found.

Specific data on the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound from computational studies are not available in the reviewed literature.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, other frontier molecular orbitals, or Natural Bond Orbital (NBO) analysis for this compound is not documented in available research.

MEP maps, which illustrate the charge distribution and reactive sites of a molecule, have not been published for this compound.

Prediction and Interpretation of Spectroscopic Data

There are no available theoretical studies that predict or interpret the spectroscopic data (such as IR, NMR, or UV-Vis) of this compound using quantum chemical calculations.

Solvatochromic Investigations and Dipole Moment Determination (Ground and Excited States)

Research on the solvatochromic behavior of this compound, including the determination of its ground and excited state dipole moments through computational methods, has not been reported.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

While Hirshfeld surface analysis is a powerful tool for studying intermolecular interactions in crystals, no such analysis has been published for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and transition states. However, a review of the current scientific literature indicates a notable absence of specific theoretical and computational studies focused on the reaction mechanisms of This compound .

While the broader class of oxazolidinones has been the subject of various computational investigations, these studies have predominantly centered on aspects such as structure-activity relationships for medicinal chemistry applications or the mechanisms of different, structurally distinct derivatives in reactions like [3+2] cycloadditions. For instance, detailed DFT analyses have been performed on the cycloaddition reaction of 3-(benzylideneamino)oxindole, a structurally related but distinct compound, highlighting the utility of these methods in predicting reaction outcomes and selectivities.

The lack of specific research into the reaction mechanism modeling and transition state characterization for this compound means that, at present, detailed data on its reaction pathways, activation energies, and the geometries of its transition states are not available. Such studies would be invaluable for understanding its reactivity, predicting the formation of products, and designing new synthetic methodologies. Future computational work in this area would be a valuable contribution to the field of organic chemistry.

Due to the absence of specific research data, no data tables on reaction mechanism modeling and transition state characterization for this compound can be provided.

Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Substituted Analogues of 3-(Benzylideneamino)oxazolidine-2-one

The synthesis of substituted analogues of this compound and related oxazolidinone derivatives typically involves multi-step processes, often culminating in the formation of the benzylidene Schiff base moiety. A common strategy involves the condensation of a 3-aminooxazolidin-2-one precursor with a variety of substituted aromatic aldehydes. researchgate.net This method allows for significant diversity in the "benzylidene" portion of the molecule, enabling the exploration of a wide chemical space.

One synthetic approach involves first constructing the core oxazolidinone ring. For instance, a 2-imino-oxazolidin-4-one can be formed through the condensation of an amine with chloroacetyl chloride. globalresearchonline.net This intermediate can then react with various para-substituted aldehydes to yield the final benzylidene products. globalresearchonline.net Another established two-step method begins with the condensation of a hydrazide, such as isonicotinic acid hydrazide, with different aldehydes to form Schiff base intermediates. rdd.edu.iq Subsequently, these intermediates undergo a cyclization reaction with reagents like glycolic acid to form the desired oxazolidinone ring. rdd.edu.iq

The structural confirmation and characterization of these newly synthesized analogues are accomplished using a suite of standard spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, such as the C=O stretch of the oxazolidinone ring (typically around 1735-1770 cm⁻¹) and the C=N stretch of the imine group. globalresearchonline.netrdd.edu.iq Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of protons and carbon atoms, confirming the connectivity and stereochemistry of the molecule. rdd.edu.iqmdpi.com High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, further validating the identity of the synthesized compounds. mdpi.com

Table 1: Synthetic Methods and Characterization of Oxazolidinone Analogues

Synthetic MethodKey ReagentsIntermediate FormedCharacterization TechniquesReference
Condensation and CyclizationAmine, Chloroacetyl chloride, Substituted aldehydes2-imino-oxazolidin-4-oneIR Spectroscopy globalresearchonline.net
Schiff Base Formation and CyclizationIsonicotinic acid hydrazide, Aldehydes, Glycolic acidHydrazone (Schiff Base)FT-IR, ¹H NMR, ¹³C NMR rdd.edu.iq
Hydrazone CyclizationIndole-based hydrazones, Chloroacetic acidThiazolidinone ring¹H NMR, ¹³C NMR, HRMS mdpi.com

Rational Design and Structural Modifications

The rational design of this compound analogues is a cornerstone of efforts to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This process involves targeted structural modifications based on an understanding of the molecule's pharmacophore—the essential features responsible for its biological activity. researchgate.net Researchers have systematically modified various regions of the parent oxazolidinone structure to probe their influence on activity and overcome challenges such as microbial resistance. researchgate.netnih.gov

Key strategies in the rational design of these compounds include:

Pharmacophore Modification: Investigators engage in structural modifications around the core phenyloxazolidinone pharmacophore. researchgate.net This can involve altering the A-ring (the oxazolidinone ring), the B-region (the aryl system at the 3-position), and the C-region (substituents extending from the aryl group). researchgate.net

Designed Libraries: A powerful approach is the creation of strategically designed libraries of analogues. nih.gov By systematically varying substituents at specific positions, these libraries allow for a comprehensive evaluation of how molecular structure affects biological activity, permeation across cell membranes, and susceptibility to efflux pumps. nih.gov For example, a library of 1,5-dihydrobenzo[e] rdd.edu.iqnih.govoxazepin-2(3H)-one analogues was created to study how modifications at the N-1 and 8-positions could improve potency and metabolic stability. mdpi.com

Addressing Resistance: A major driver for rational design is the emergence of drug-resistant microbial strains. nih.gov Structural modifications, particularly to the C- and D-rings of the oxazolidinone scaffold, have been explored to develop a new generation of compounds that can evade resistance mechanisms. nih.gov Small changes in the molecular structure have been shown to be sufficient to overcome efflux and permeation issues in Gram-negative bacteria. nih.gov

These design principles allow for a focused search for next-generation compounds, moving beyond random screening to a more knowledge-based approach to drug discovery. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for deciphering how specific structural features of a molecule influence its biological and photophysical properties. By correlating chemical modifications with changes in activity, SAR provides critical insights for optimizing lead compounds.

The photophysical properties of molecules, such as light absorption and fluorescence emission, are highly dependent on their electronic structure, which can be tuned through chemical modification. For scaffolds related to this compound, SAR studies reveal a strong correlation between structural features and photophysical behavior.

The introduction of various substituents onto the aromatic rings can significantly alter the absorption (λ_abs) and emission (λ_em) maxima, Stokes shift, and fluorescence quantum yield (Φ_Fl). nih.gov For example, in fluorescent dyes, the presence of electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission spectra. mdpi.com

Solvatochromism, the change in color (absorption/emission wavelength) with solvent polarity, is another important property. In donor-acceptor systems, increasing solvent polarity can stabilize an intramolecular charge transfer (ICT) excited state, often leading to a red-shift in the emission spectrum and a change in the fluorescence quantum yield. nih.govmdpi.com This solvent-dependent behavior is a key characteristic that can be engineered by modifying the electronic properties of the substituents. mdpi.com

Table 2: Influence of Structural/Environmental Factors on Photophysical Properties

FactorEffectPhotophysical Property AffectedReference
Electron-donating/withdrawing substituentsModulates HOMO-LUMO energy gapAbsorption/Emission Maxima, Quantum Yield mdpi.com
Solvent PolarityStabilizes excited states (e.g., ICT states)Emission Maxima (Solvatochromism), Quantum Yield nih.govmdpi.com
Molecular LipophilicityInfluences subcellular localization for imagingFluorescence Specificity (e.g., for lipid droplets) nih.gov
π-ConjugationAffects delocalization of π-electronsOptical Energy Gap, Electronic Transitions ekb.eg

The this compound scaffold and its analogues have been investigated as inhibitors of various enzymes. SAR studies are crucial for optimizing their potency and selectivity. The specific nature and position of substituents on the molecule dictate its binding affinity and interaction with the enzyme's active site.

For instance, a series of oxazolidinone derivatives was synthesized and evaluated for inhibitory activity against the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a key enzyme in the viral life cycle. scielo.br SAR analysis revealed that the substituent on the benzylidene ring was critical for activity. Compound 3g in the study, which featured a 5-methyl-isoxazole-3-yl-sulfonyl moiety, displayed the most potent inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) value of 14.47 μM. scielo.br Molecular docking studies suggested that this compound fits well into the active pocket of 3CLpro, forming a key hydrogen bond with the amino acid residue Glu166, which is crucial for stabilizing the inhibitor-enzyme complex. scielo.br

In another example, aurone (B1235358) derivatives were studied as inhibitors of alkaline phosphatase (AP). researchgate.net The SAR analysis demonstrated that the nature and position of substituents on the benzylidene ring significantly affected inhibitory potential. Compounds with electron-withdrawing groups, such as nitro and chloro groups, at specific positions on the ring showed excellent inhibitory activity, with one derivative emerging as a particularly potent non-competitive inhibitor. researchgate.net These studies highlight that specific substituents are required to achieve optimal interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with the target enzyme's active site. scielo.brnih.gov

Table 3: SAR of Oxazolidinone Analogues in Enzyme Inhibition

Enzyme TargetFavorable Structural FeatureObserved EffectKey InteractionReference
SARS-CoV-2 3CLpro5-methyl-isoxazole-3-yl-sulfonyl groupPotent inhibition (IC₅₀ = 14.47 μM)Hydrogen bond with Glu166 scielo.br
Alkaline Phosphatase (AP)Electron-withdrawing groups (e.g., -NO₂, -Cl) on benzylidene ringExcellent inhibitory activity (IC₅₀ as low as 1.055 μM)Non-competitive inhibition researchgate.net
DNA GyraseBenzisoxazole fused with spiropyrimidinetrionePotent activity against Gram-negative bacteriaInhibition of DNA replication nih.gov
Lysine Specific Demethylase 1 (LSD1)3-oxoamino-benzenesulfonamide scaffoldReversible and selective inhibitionBinding to LSD1 active site nih.gov

Oxazolidinones are a critical class of antibiotics, and extensive SAR studies have been conducted to enhance their activity against drug-resistant bacteria, particularly Gram-positive pathogens. nih.govnih.gov These studies have revealed that specific molecular features are essential for potent antimicrobial action and for overcoming common resistance mechanisms.

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov SAR studies have shown that the potency of these compounds is closely linked to the optimization of the C- and D-rings, which interact with highly conserved regions of the peptidyl transferase center binding site on the ribosome. nih.gov

Modifications at the C-5 position of the oxazolidinone ring are particularly critical for activity against resistant strains. nih.gov For example, against strains possessing the cfr gene, which confers resistance by methylating the ribosome, activity is retained in analogues with either hydroxymethyl or 1,2,3-triazole groups at the C-5 position. nih.gov Conversely, compounds with C-5 acetamide (B32628) substituents show a 2- to 8-fold reduction in activity against these resistant strains. nih.gov This highlights a structural trade-off between potency against susceptible strains and those with specific resistance mechanisms. nih.gov Furthermore, research on linezolid (B1675486) analogues has shown that the C5-acylaminomethyl moiety is highly important, with only smaller, non-polar fragments being well-tolerated at this position. kcl.ac.uk

In the fight against Gram-negative bacteria, which possess a formidable outer membrane, SAR studies focus on overcoming permeation and efflux barriers. nih.gov Even small structural changes can significantly impact a compound's ability to accumulate within these bacteria, turning an inactive compound into one with broad-spectrum activity. nih.gov

Table 4: SAR of Oxazolidinone Analogues against Resistant Bacteria

Structural ModificationTarget/Resistance MechanismEffect on Antimicrobial ActivityReference
Optimization of C- and D-ringsRibosomal binding siteIncreased potency against all strains nih.gov
C-5 hydroxymethyl or 1,2,3-triazole groupLinezolid-resistant strains (cfr-positive)Activity is retained nih.gov
C-5 acetamide substituentLinezolid-resistant strains (cfr-positive)Activity is reduced (2- to 8-fold) nih.gov
Thiourea moietyGram-positive bacteria (e.g., S. aureus)Enhanced activity, cell membrane damage nih.gov
Small, non-polar C-5 fragmentsGeneral antimicrobial functionActivity is maintained or improved kcl.ac.uk

The versatility of the oxazolidinone scaffold allows for its application in various biological contexts beyond enzyme inhibition and mainstream antibiotic activity. By conjugating the core structure with other biologically active moieties or by modifying key structural elements, researchers can develop compounds with novel or expanded activity profiles.

For example, a series of oxazolidinone derivatives was synthesized by incorporating a 7-chloroquinoline (B30040) moiety, a structural feature known from antimalarial drugs. globalresearchonline.net These hybrid molecules were then evaluated for their in-vitro antimicrobial activities against different bacterial species (E. coli and B. subtilis) and fungal species (A. niger and C. albicans). globalresearchonline.net The study found that the specific substituents on the benzylidene ring (chloro, nitro, or methoxy (B1213986) groups) influenced the spectrum and potency of the antimicrobial activity. globalresearchonline.net This demonstrates that combining pharmacophores can lead to compounds with a broader range of action.

The core benzylideneamino-heterocycle motif is a common feature in compounds with a wide array of pharmacological activities, including antihypertensive, diuretic, and anticonvulsant properties, suggesting that the oxazolidinone core can be a platform for developing agents that target the central nervous system or cardiovascular system. researchgate.net The key is to identify the crucial structural elements that govern the interaction with a specific biological target and to modify the molecule accordingly to optimize that interaction.

Chiral Derivatives and Enantioselective Properties

The core structure of this compound, which is a Schiff base derived from 3-aminooxazolidin-2-one, presents a versatile scaffold for the development of chiral derivatives with significant potential in enantioselective synthesis. While direct studies on the enantioselective properties of this compound itself are not extensively documented in peer-reviewed literature, the broader class of N-substituted and ring-substituted chiral oxazolidinones has been a cornerstone of asymmetric synthesis for decades. The principles governing these related systems provide a strong basis for understanding the potential of chiral derivatives of 3-aminooxazolidin-2-one.

The primary strategies for inducing enantioselectivity using the oxazolidinone framework involve its use as either a chiral auxiliary or as a component of a chiral ligand for metal-catalyzed reactions.

Oxazolidinones as Chiral Auxiliaries

The most prominent use of chiral oxazolidinones is as "Evans' auxiliaries". rsc.orgresearchgate.net In this approach, an achiral pro-stereogenic unit is attached to the nitrogen atom of a chiral oxazolidinone, which is typically derived from a readily available amino alcohol. The inherent chirality of the auxiliary, usually at the C4 or C5 position, effectively shields one face of the enolate formed from the acyl group, directing electrophilic attack to the opposite face with high diastereoselectivity. rsc.org Although this classic approach does not directly involve this compound, the precursor, 3-aminooxazolidin-2-one, can be converted into these valuable Evans' auxiliaries, highlighting the scaffold's relevance in asymmetric synthesis. nih.gov

Chiral Ligands Derived from Related Heterocycles

A more direct application for derivatives of 3-aminooxazolidin-2-one is in the formation of chiral ligands for enantioselective catalysis. By introducing chiral substituents, the resulting molecule can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction. For instance, chiral ligands based on imidazolidin-4-one (B167674), a structurally similar heterocycle, have been synthesized and successfully applied in copper(II)-catalyzed asymmetric Henry reactions. researchgate.netnih.gov

Research has shown that the stereochemistry of the substituents on the ligand is critical for determining the configuration of the product. In the asymmetric Henry reaction of benzaldehyde (B42025) with nitromethane (B149229), copper(II) complexes of cis-configured imidazolidin-4-one-based ligands predominantly yield the (S)-nitroaldol, whereas the trans-configured ligands produce the (R)-enantiomer. nih.gov This demonstrates a clear and predictable structure-activity relationship where the ligand's spatial arrangement directly controls the enantioselectivity of the catalytic process.

The enantiomeric excess (ee) achieved in these reactions is often very high, underscoring the effectiveness of the chiral ligand-metal complex. The findings from these related systems suggest that a chiral Schiff base ligand, synthesized from a chiral derivative of 3-aminooxazolidin-2-one, could coordinate with metals like copper or palladium to catalyze various asymmetric transformations with high enantioselectivity. mdpi.com

The table below summarizes the performance of related chiral imidazolidin-4-one ligands in a Cu(II)-catalyzed asymmetric Henry reaction, illustrating the high levels of enantioselectivity that can be achieved.

Table 1: Performance of cis- and trans-configured imidazolidin-4-one based ligands in the asymmetric Henry reaction. Data sourced from studies on related chiral heterocycles. nih.gov

Furthermore, the development of chiral ligands for asymmetric catalysis is a field of continuous innovation. For example, C2-symmetric chiral ligands such as bis(oxazolinyl)thiophenes have been explored in copper-catalyzed Friedel-Crafts alkylations, achieving good yields and enantioselectivity. nih.gov The modular nature of these ligands, where chirality is introduced via enantiopure amino alcohols, provides a template for how chiral derivatives of 3-aminooxazolidin-2-one could be designed and implemented. nih.gov A chiral amine component could be used to form a Schiff base with an aldehyde, or the oxazolidinone ring itself could be synthesized from a chiral precursor. nih.gov

The table below shows results from the asymmetric Friedel-Crafts alkylation of indole (B1671886) with β-nitrostyrene using different metal catalysts complexed with a chiral bis(oxazolinyl)thiophene ligand. It highlights how the choice of metal significantly impacts yield and enantioselectivity, a key consideration in developing catalytic systems.

Table 2: Effect of different metal catalysts on the asymmetric Friedel-Crafts alkylation using a chiral bis(oxazolinyl)thiophene ligand. Data highlights the crucial role of the metal center in achieving enantioselectivity. nih.gov

Applications in Materials Science and Functional Materials

Thermochromic and Mechanofluorochromic PhenomenaThere are no published findings on the thermochromic or mechanofluorochromic properties of 3-(Benzylideneamino)oxazolidine-2-one.

While research exists for structurally similar oxazolidinone-based Schiff bases, the strict requirement to focus solely on This compound prevents the inclusion of data from these related but distinct molecules. Further research and publication are required to populate these specific areas of materials science for this compound.

Catalytic Applications and Ligand Design

Role as Chiral Auxiliaries in Asymmetric Catalysis

Oxazolidinone derivatives are renowned for their application as chiral auxiliaries, most notably as "Evans' auxiliaries," which are instrumental in controlling stereochemistry in a multitude of asymmetric transformations. wikipedia.orgwikipedia.org By temporarily incorporating the chiral oxazolidinone moiety onto a substrate, chemists can direct the stereochemical outcome of subsequent reactions with a high degree of precision. wikipedia.org The N-acylated versions of these auxiliaries are particularly common, providing a rigid and predictable framework for stereoselective bond formation. nih.gov

The chiral environment created by the oxazolidinone auxiliary, often featuring a substituent at the C4 or C5 position, effectively shields one face of the enolate derived from the N-acyl group. This steric hindrance directs incoming electrophiles to the opposite face, resulting in a high diastereomeric excess of the product. wikipedia.org A wide array of stereoselective reactions have been successfully mediated by these auxiliaries.

Key asymmetric reactions utilizing oxazolidinone chiral auxiliaries include:

Aldol (B89426) Reactions: The enolates of N-acyl oxazolidinones react with aldehydes to form syn-aldol products with excellent diastereoselectivity. wikipedia.orgnih.gov

Alkylations: Asymmetric alkylation of the enolates of N-acyl oxazolidinones provides a reliable method for the synthesis of chiral carboxylic acid derivatives.

Michael Additions: Conjugate additions of various nucleophiles to α,β-unsaturated N-acyl oxazolidinones proceed with high stereocontrol.

Diels-Alder Reactions: Oxazolidinone auxiliaries have been employed to control the facial selectivity in Diels-Alder cycloadditions. mdpi.com

The success of these auxiliaries lies in their ability to be reliably introduced and subsequently removed under mild conditions, often allowing for their recovery and reuse. nih.gov

Asymmetric ReactionRole of Oxazolidinone AuxiliaryTypical Diastereoselectivity (de)Key References
Aldol AdditionDirects stereoselective formation of β-hydroxy carbonyl compounds.>95% wikipedia.orgnih.gov
AlkylationControls the stereochemistry of α-carbon functionalization.>90%
Michael AdditionInduces stereoselectivity in conjugate additions.Often >90%
Diels-Alder ReactionControls endo/exo and facial selectivity of the cycloaddition.High mdpi.com

Potential as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the oxazolidinone ring, as well as potential donor atoms on substituents, make these heterocycles attractive candidates for ligands in coordination chemistry. The specific structure of 3-(benzylideneamino)oxazolidine-2-one, with its imine nitrogen, offers an additional coordination site. Research has demonstrated the ability of oxazolidinone-based ligands to coordinate with a variety of transition metals, forming stable complexes with interesting structural and potentially catalytic properties.

For instance, a pyridine-containing oxazolidinone, 3-(pyridin-2-ylmethyl)oxazolidin-2-one, has been successfully used to synthesize complexes with copper(II), platinum(II), and palladium(II). rsc.org X-ray crystallography of these complexes revealed different coordination environments, highlighting the versatility of the oxazolidinone ligand framework. rsc.org In another study, a polyalkoxy oxazolidine-based ligand was generated in situ and complexed with several transition metals, including manganese(II), cobalt(II), nickel(II), zinc(II), and iron(III). nih.gov The resulting complexes exhibited diverse nuclearities and magnetic properties. nih.gov

The coordination ability of these ligands opens up possibilities for their use in catalysis, where the metal center can be tuned for specific reactions. The chiral nature of many oxazolidinone derivatives also presents the opportunity to design chiral metal complexes for asymmetric catalysis.

Metal IonOxazolidinone Ligand TypeResulting Complex TypeReference
Cu(II), Pt(II), Pd(II)3-(Pyridin-2-ylmethyl)oxazolidin-2-oneMononuclear complexes rsc.org
Mn(II), Co(II), Ni(II), Zn(II)Polyalkoxy oxazolidine-based ligandMononuclear complexes nih.gov
Fe(III)Polyalkoxy oxazolidine-based ligandTetranuclear complex nih.gov
Ln(III)Pyridyl-functionalized oxazolidine (B1195125) radicalMononuclear and binuclear complexes nih.gov

Participation in Organocatalytic Systems

While the direct use of this compound as a primary organocatalyst is not extensively documented, the oxazolidinone core structure is known to appear as a key intermediate in certain organocatalytic cycles. In proline-catalyzed reactions, for example, the formation of oxazolidinones from the catalyst and a carbonyl substrate has often been viewed as a catalyst deactivation pathway or a "parasitic" side reaction. However, more recent investigations suggest that these oxazolidinone intermediates may not be mere dead ends.

Studies have shown that oxazolidinones derived from proline and cyclohexanone can react with electrophiles like β-nitrostyrene and chloral. ethz.ch This reactivity suggests that under certain conditions, these intermediates could be part of the productive catalytic cycle. The ring of the oxazolidinone can open to form the corresponding iminium ion, a key reactive species in many proline-catalyzed transformations. ethz.ch

Furthermore, chiral oxazolidinone frameworks have been incorporated into the design of more complex organocatalysts. For example, they have been used as scaffolds to influence the stereochemical outcome of reactions such as Diels-Alder cycloadditions, where the oxazolidinone moiety is attached to the dienophile to direct the approach of the diene. mdpi.com

Organocatalytic SystemRole/Observation of OxazolidinoneProposed FunctionReference
Proline CatalysisFormation of oxazolidinone from proline and carbonyl substrate.Potentially a reactive intermediate, not just a "dead end". Can react with electrophiles. ethz.ch
Asymmetric Diels-AlderUsed as a chiral controller attached to the dienophile.Directs the stereoselective approach of the diene. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While classical condensation methods for forming the Schiff base are established, future research will likely focus on developing more efficient, sustainable, and stereoselective synthetic routes. The oxazolidinone core is a well-known chiral auxiliary, and leveraging this property is a key area for advancement. rsc.orgresearchgate.net

Key areas for future synthetic exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality not just at the oxazolidinone ring (if substituted) but also to control the geometry of the C=N bond or subsequent reactions. This could involve chiral catalysts or auxiliaries that direct the stereochemical outcome. nih.gov

Catalyst Development: Investigating novel catalysts, such as organocatalysts or transition metal complexes (e.g., Ruthenium, Rhodium, Copper), could lead to milder reaction conditions, higher yields, and improved functional group tolerance. researchgate.net Metal-free catalytic systems are also a growing area of interest. researchgate.netorganic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: Adopting continuous flow processes and microwave irradiation can offer significant advantages, including reduced reaction times, improved safety profiles, and easier scalability compared to traditional batch methods. organic-chemistry.org

Multi-Component Reactions (MCRs): Designing one-pot MCRs that combine an aldehyde, an amino-oxazolidinone, and a third component could provide rapid access to a diverse library of complex derivatives, enhancing synthetic efficiency.

Synthetic StrategyPotential AdvantagesRelevant Research Areas
Asymmetric Catalysis High enantioselectivity, control over stereoisomers.Chiral Lewis acids, organocatalysis, phase-transfer catalysis.
Novel Catalyst Systems Milder conditions, higher yields, sustainability.Transition metal complexes (Ru, Cu), metal-free catalysts. researchgate.net
Flow Chemistry Scalability, safety, precise reaction control.Microreactor technology, process optimization.
Multi-Component Reactions Increased molecular complexity, synthetic efficiency.Ugi, Passerini, and other named MCRs.

Advanced Characterization Techniques

A comprehensive understanding of the structural and electronic properties of 3-(Benzylideneamino)oxazolidine-2-one and its derivatives is crucial for predicting their reactivity and designing applications. While standard techniques like NMR and FT-IR are routinely used, future work should employ more advanced and specialized methods. rdd.edu.iq

Future characterization efforts could include:

Single-Crystal X-ray Diffraction: Obtaining high-resolution crystal structures of the parent compound and its derivatives (e.g., metal complexes or reaction intermediates) is essential for unequivocally determining its three-dimensional geometry, including bond angles, lengths, and conformations. mdpi.comresearchgate.net This can provide insights into solid-state packing and intermolecular interactions.

Computational Modeling (DFT): Density Functional Theory (DFT) and other computational methods can complement experimental data by predicting molecular orbitals, electronic properties, reaction pathways, and spectroscopic signatures. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) and solid-state NMR can elucidate complex structures and study dynamic processes, such as tautomerism or conformational changes in solution and the solid state. rdd.edu.iq

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to identify labile intermediates in reaction mixtures, such as cyclic isomers, which can provide deeper mechanistic insights. doaj.org

Deeper Mechanistic Understanding

Understanding the precise mechanisms of reactions involving this compound is fundamental to optimizing existing transformations and discovering new ones. The interplay between the oxazolidinone ring and the imine functionality offers rich ground for mechanistic investigation.

Future research should focus on:

Reaction Kinetics: Detailed kinetic studies can help determine reaction orders, activation energies, and the influence of catalysts and reaction conditions on the rate of formation and subsequent reactions of the Schiff base.

Intermediate Trapping and Identification: Employing spectroscopic techniques and chemical trapping experiments to identify and characterize transient intermediates, such as hemiaminals or metal-complexed species, can illuminate reaction pathways. researchgate.net

Isotope Labeling Studies: Using isotopically labeled reactants (e.g., with ¹³C, ¹⁵N, or ²H) can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as cycloadditions or rearrangements. doaj.org

Tautomerism Studies: Investigating the potential for imine-enamine tautomerism, which can be influenced by solvent, temperature, and substituents, is crucial as it can dictate the molecule's reactivity and nucleophilic/electrophilic character. mdpi.com

Design of Next-Generation Functional Materials

The rigid, polar structure of the oxazolidinone core combined with the reactive imine bond makes this compound an attractive building block for novel functional materials.

Future directions in materials science could involve:

Polymer Synthesis: Incorporating the compound as a monomer or cross-linking agent in polymerization reactions could lead to the development of novel polyurethanes, polyesters, or other polymers with tailored thermal, mechanical, and optical properties. researchgate.net

Coordination Polymers and MOFs: The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions, enabling the design of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: By attaching appropriate mesogenic groups to the benzylidene or oxazolidinone rings, it may be possible to design novel liquid crystalline materials with unique phase behaviors.

Agrochemicals: Oxazolidinone derivatives have been explored as pesticides and fungicides. researchgate.net Future work could focus on designing derivatives of this compound with enhanced potency and biodegradability for agricultural applications.

Expanding Scope of Catalytic Applications

The use of oxazolidinone derivatives as chiral auxiliaries is well-established. rsc.orgscielo.org.mx However, the unique electronic features of the this compound scaffold suggest potential for its direct use in catalysis.

Future research in catalysis could explore:

Organocatalysis: The imine nitrogen could be protonated or quaternized to generate an iminium ion, a key intermediate in many organocatalytic cycles, such as Michael additions or Friedel-Crafts alkylations. nih.gov

Ligand Development for Transition Metal Catalysis: The molecule can be functionalized to act as a bidentate or tridentate ligand for transition metals. Chiral versions could be employed in asymmetric catalysis, transferring stereochemical information to the products of reactions like hydrogenation or C-C bond formation. researchgate.net

CO₂ Fixation: Schiff base complexes have shown activity in the chemical fixation of carbon dioxide. researchgate.net Future studies could investigate the potential of metal complexes derived from this compound to catalyze the reaction of CO₂ with epoxides to form cyclic carbonates.

Catalytic ApplicationRole of this compoundPotential Reactions
Organocatalysis Precursor to iminium ion catalysts.Asymmetric Michael additions, Diels-Alder reactions.
Ligand Synthesis Scaffold for chiral N,O-ligands.Asymmetric hydrogenation, allylic alkylation.
CO₂ Fixation Metal complex precursor.Cycloaddition of CO₂ to epoxides. researchgate.net

Elucidation of Molecular Interactions in Biological Systems

The oxazolidinone class is renowned for its antibacterial activity, primarily through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov While linezolid (B1675486) and related drugs are N-aryl oxazolidinones, the biological potential of N-imino oxazolidinones remains largely unexplored.

Future research should aim to:

Antimicrobial Screening: Systematically screen this compound and a library of its derivatives against a broad panel of pathogenic bacteria (including resistant strains), fungi, and viruses to identify potential therapeutic leads. nih.govnih.gov

Mechanism of Action Studies: For any biologically active derivatives, detailed studies are needed to determine their molecular mechanism. This includes identifying the specific cellular target (e.g., ribosome, enzymes) and understanding the binding interactions through techniques like X-ray co-crystallography and computational docking. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize and test a wide range of analogues with systematic variations in the benzylidene ring and the oxazolidinone core to establish clear SAR. This knowledge is critical for optimizing potency and selectivity. nih.gov

Interaction with Metal Ions: Investigate the coordination chemistry of these compounds with biologically relevant metal ions. Metal complexation can significantly influence a drug's bioavailability, mechanism of action, and toxicity profile, an area that is currently underexplored for oxazolidinones. nih.gov

Q & A

What are the common synthetic routes for preparing 3-(Benzylideneamino)oxazolidine-2-one, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves condensation reactions between oxazolidin-2-one derivatives and benzaldehyde analogs. Key steps include:

  • Schiff base formation : Reacting oxazolidin-2-one with substituted benzaldehydes under acidic or reflux conditions .
  • Optimization : Use of acetic acid (CH₃COOH) as a catalyst for reflux conditions to enhance imine bond formation .
  • Reagent selection : For oxidation/reduction steps, potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) are recommended for controlled transformations .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield .

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question
A multi-spectral approach is critical:

  • X-ray crystallography : Resolve crystal lattice parameters (e.g., triclinic system, space group P1) to confirm stereochemistry .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR peaks for imine (C=N, ~160 ppm) and oxazolidinone carbonyl (C=O, ~170 ppm) .
  • IR spectroscopy : Identify stretches for N-H (~3300 cm⁻¹) and C=O (~1750 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.